molecular formula C25H21N7O B2517052 (E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836641-93-1

(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2517052
CAS No.: 836641-93-1
M. Wt: 435.491
InChI Key: ZPGGJDLIYZZABD-MUFRIFMGSA-N
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Description

Its core structure comprises a pyrrolo[2,3-b]quinoxaline scaffold substituted with a phenethyl group at the N-position and a pyridin-3-ylmethylene moiety at the 1-position. The (E)-configuration of the imine bond ensures stereochemical stability, which is critical for interactions with biological targets.

Properties

IUPAC Name

2-amino-N-(2-phenylethyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O/c26-23-21(25(33)28-14-12-17-7-2-1-3-8-17)22-24(31-20-11-5-4-10-19(20)30-22)32(23)29-16-18-9-6-13-27-15-18/h1-11,13,15-16H,12,14,26H2,(H,28,33)/b29-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGGJDLIYZZABD-MUFRIFMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes a pyrroloquinoxaline core, an amino group, and a phenethyl side chain. This unique arrangement contributes to its biological properties.

Research indicates that compounds with similar structures often exhibit activity through multiple pathways:

  • Inhibition of Kinases : Many pyrroloquinoxaline derivatives inhibit receptor tyrosine kinases (RTKs) such as VEGFR2 and FGFR1, which are critical in tumor angiogenesis and cancer progression. The ability to dock into the active sites of these proteins suggests that this compound may also function similarly .
  • Antiproliferative Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrate significant cytotoxic effects against human tumor cell lines such as HCT116 (colon carcinoma) and Hep2 (epidermoid carcinoma) .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through various assays:

  • Cytotoxicity Assays : The compound was tested against a panel of cancer cell lines using MTT assays to determine IC50 values. Results indicated potent antiproliferative effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Structure–Activity Relationship (SAR) : Modifications to the chemical structure significantly influenced biological activity. For instance:
    • The presence of electron-withdrawing groups enhanced cytotoxicity.
    • Substituents on the phenethyl side chain were found to modulate receptor binding affinity and selectivity .
Compound VariantIC50 (µM)Activity Type
Base Compound15Cytotoxicity in HCT116
OH Substituted10Enhanced activity
Cl Substituted12Moderate activity

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the parent structure. These derivatives were tested for their ability to inhibit VEGFR2 and FGFR1, showing that certain modifications could lead to enhanced inhibitory potency, suggesting that this compound class could be further optimized for therapeutic use .

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents like 2-(cyclohexenyl)ethyl () may sterically hinder target engagement but could reduce metabolic degradation.
  • Aryl Methylene Group Effects :

    • Pyridinyl groups (target and ) introduce hydrogen-bonding capabilities via the nitrogen atom, favoring interactions with polar residues in enzyme active sites.
    • Thienyl () and benzyl derivatives () alter electronic properties: sulfur in thienyl increases π-electron density, while hydroxyl/ethoxy groups () enhance solubility via hydrogen bonding.
  • Stereochemical Considerations :
    The (E)-configuration of the imine bond is conserved across analogs, ensuring planar geometry for optimal π-π stacking with aromatic residues in biological targets.

Hypothetical Pharmacological Implications

While direct activity data for the target compound are unavailable, insights from analogs suggest:

  • Metabolic Stability : The phenethyl substituent (target and ) could prolong half-life compared to allyl () or methoxyethyl () groups, as evidenced by reduced CYP450-mediated oxidation in similar compounds .
  • Solubility-Bioavailability Trade-off : Hydrophilic substituents like 3-ethoxy-4-hydroxybenzyl () improve aqueous solubility but may reduce blood-brain barrier penetration, whereas lipophilic groups (e.g., phenethyl) favor CNS targeting.

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